

properties of 3-cyanophenylhydrazine

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Compound of Interest

Compound Name: 3-Hydrazinobenzonitrile

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An In-depth Technical Guide to 3-Cyanophenylhydrazine: Properties, Synthesis, and Applications

Foreword

For the discerning researcher and drug development professional, substituted phenylhydrazines are a cornerstone class of chemical reagents, indispensable for the synthesis of a vast number of heterocyclic scaffolds.^[1] Among these, 3-cyanophenylhydrazine, and more commonly its hydrochloride salt, presents a unique profile. The presence of the electron-withdrawing nitrile group at the meta position profoundly influences its reactivity, offering both challenges and opportunities in synthetic design. This guide provides a comprehensive technical overview, moving beyond a simple recitation of facts to deliver field-proven insights into the causality behind its properties and experimental applications.

Core Physicochemical & Structural Properties

3-Cyanophenylhydrazine is most frequently supplied and utilized as its hydrochloride salt (**3-hydrazinobenzonitrile** hydrochloride) to enhance stability and shelf-life. The data presented below primarily pertains to this salt form unless otherwise specified.

Identifiers and Molecular Characteristics

Property	Value	Source(s)
Chemical Name	3-Hydrazinylbenzonitrile hydrochloride	[2][3]
Synonyms	3-Cyanophenylhydrazine HCl	[4][5]
CAS Number	2881-99-4 (for Hydrochloride)	[2][3]
CAS Number	17672-26-3 (for Free Base)	[4][6]
Molecular Formula	C ₇ H ₈ ClN ₃	[2]
Molecular Weight	169.61 g/mol	[2]

Physical and Thermal Properties

Property	Value	Source(s)
Appearance	White to yellow or pale orange to brown solid/powder	[3][7]
Melting Point	157-158 °C	[4][5]
Boiling Point	301.5 °C at 760 mmHg (Predicted)	[4][5]
Density	1.19 g/cm ³ (Predicted)	[4][5]
Flash Point	136.2 °C (Predicted)	[4]
pKa	4.48 ± 0.10 (Predicted)	[4]

Solubility and Storage

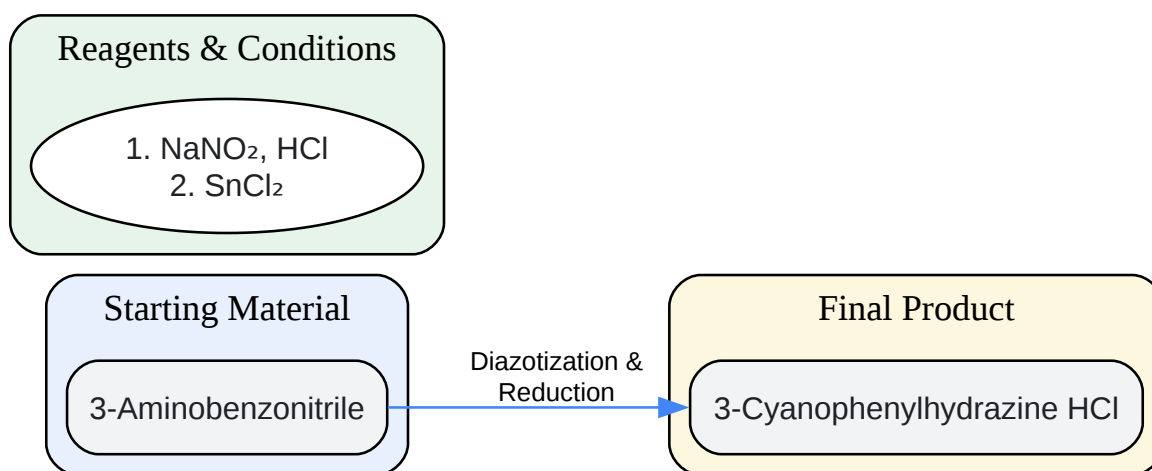
- Solubility: Soluble in methanol.[7]
- Storage: Due to its sensitivity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

Synthesis of 3-Cyanophenylhydrazine Hydrochloride

The most common and reliable method for synthesizing substituted phenylhydrazines is the diazotization of an aniline precursor, followed by reduction. This pathway offers high yields and purity.

Synthetic Pathway Overview

The synthesis initiates with 3-aminobenzonitrile. This precursor undergoes a diazotization reaction in the presence of sodium nitrite and a strong acid (typically hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then immediately reduced, often using tin(II) chloride, to yield the final phenylhydrazine hydrochloride product.



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Caption: General workflow for the synthesis of 3-Cyanophenylhydrazine HCl.

Detailed Experimental Protocol: Synthesis from 3-Aminobenzonitrile

This protocol is adapted from established procedures for analogous substituted phenylhydrazines.^{[9][10][11]}

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. Cool the suspension to between -5 °C and 0 °C using an ice-salt bath.
- **Diazotization:** While maintaining the low temperature, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The rate of addition must be controlled to keep the temperature below 0 °C. Stir for an additional 20-30 minutes after addition is complete.
- **Reduction:** In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, and cool it to below 0 °C. Add the freshly prepared diazonium salt solution portion-wise to the tin(II) chloride solution, ensuring the temperature does not rise above 0 °C.
- **Precipitation & Isolation:** After the addition is complete, continue stirring the mixture for approximately 15-30 minutes.^[10] The product will precipitate as a white or off-white solid.
- **Work-up:** Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a suitable solvent like diethyl ether to remove any non-polar impurities.
- **Purification:** The crude product can be further purified by recrystallization from a solvent system such as aqueous ethanol to yield high-purity 3-cyanophenylhydrazine hydrochloride.^[10]

Causality Note: The use of low temperatures is critical during diazotization to prevent the unstable diazonium salt from decomposing. The large excess of the reducing agent, SnCl_2 , ensures the complete conversion of the intermediate to the desired hydrazine.

Chemical Reactivity and Core Applications

The utility of 3-cyanophenylhydrazine stems from the dual reactivity of the hydrazine moiety and the electronic influence of the meta-cyano group. It is a fundamental building block for nitrogen-containing heterocycles.

The Fischer Indole Synthesis

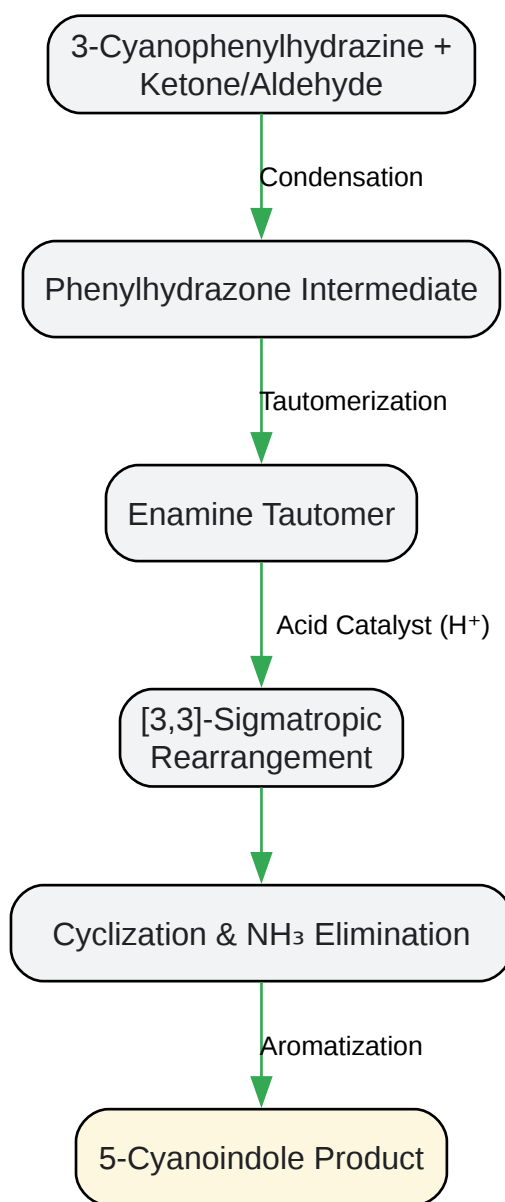
A cornerstone reaction in medicinal chemistry, the Fischer indole synthesis allows for the construction of the indole nucleus.^[12] The reaction proceeds by heating a phenylhydrazine

with an aldehyde or ketone in the presence of an acid catalyst.[13]

Mechanism:

- **Hydrazone Formation:** The reaction begins with the condensation of 3-cyanophenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[14]
- **Tautomerization:** The hydrazone tautomerizes to its enamine form.[14]
- **[1][1]-Sigmatropic Rearrangement:** Following protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[12][13]
- **Cyclization and Aromatization:** The resulting intermediate cyclizes and eliminates ammonia, driven by the formation of the stable aromatic indole ring.[14]

The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the hydrazine, potentially requiring more forcing conditions compared to electron-rich phenylhydrazines.[15]



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Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Synthesis of Pyrazole Derivatives

3-Cyanophenylhydrazine is also a key precursor for pyrazoles, another privileged scaffold in drug discovery. The synthesis typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Applications in Drug Discovery

The true value of 3-cyanophenylhydrazine is realized in its application as an intermediate for bioactive molecules.

- **Hydrolase and Lipase Inhibitors:** It is explicitly used in the synthesis of inhibitors for hydrolase and lipase, which are therapeutic targets for the treatment of obesity.[\[4\]](#)[\[5\]](#)[\[16\]](#)
- **Kinase Inhibitors:** The resulting heterocyclic scaffolds (indoles, pyrazoles) are prevalent in kinase inhibitors used in oncology.
- **Factor Xa Inhibitors:** The compound has been utilized in the development of novel anticoagulants that act as Factor Xa inhibitors.[\[4\]](#)

Safety, Handling, and Hazard Profile

As with all hydrazine derivatives, 3-cyanophenylhydrazine hydrochloride must be handled with appropriate caution.

GHS Hazard Classification

The compound is classified with the following hazards:

- H302: Harmful if swallowed.[\[2\]](#)[\[3\]](#)
- H312: Harmful in contact with skin.[\[2\]](#)
- H315: Causes skin irritation.[\[2\]](#)[\[3\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[3\]](#)
- H332: Harmful if inhaled.[\[2\]](#)[\[3\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Recommended Handling Procedures

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[\[8\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[8][18]
- Handling Practices: Avoid contact with skin and eyes.[8][17] Do not eat, drink, or smoke when using this product.[18] Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

Conclusion

3-Cyanophenylhydrazine is a versatile and valuable reagent in modern organic synthesis. Its true potential is unlocked through a deep understanding of its physicochemical properties and reactivity profile. While the electron-withdrawing cyano group modifies its reactivity compared to other phenylhydrazines, it also provides a functional handle for further synthetic transformations. For researchers in drug discovery and development, a mastery of the application of this building block, particularly in the construction of indole and pyrazole cores, remains a critical skill for accessing novel chemical matter with therapeutic potential.

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